Tetraphenylgermane
Overview
Description
Tetraphenylgermane is an organogermanium compound with the chemical formula ( \text{C}{24}\text{H}{20}\text{Ge} ). It consists of a germanium atom bonded to four phenyl groups. This compound is notable for being the first discovered compound with an aryl-germanium bond . This compound is a white crystalline solid that is soluble in acetone and hot toluene but resistant to reaction in boiling alkali, hydrogen under catalytic conditions, and water in neutral conditions .
Scientific Research Applications
Tetraphenylgermane has several scientific research applications:
Chemistry: It is used as a catalyst in olefin polymerization and polyester condensation reactions.
Biology: Organogermanium compounds, including this compound, are studied for their potential biological activities and therapeutic applications.
Medicine: Research is ongoing into the potential use of organogermanium compounds in pharmaceuticals.
Safety and Hazards
Mechanism of Action
Ge(C6H5)4Ge(C_6H_5)_4Ge(C6H5)4
. It has a molecular weight of 381.06 . The structure of tetraphenylgermane is composed of four benzene rings with germanium (Ge) in the center .Target of Action
It’s known to have applications in olefin polymerization and as a catalyst in polyester condensation .
Mode of Action
Given its use in olefin polymerization and polyester condensation, it can be inferred that it likely interacts with its targets to facilitate these reactions .
Biochemical Pathways
Its role in olefin polymerization and polyester condensation suggests that it may influence pathways related to these processes .
Pharmacokinetics
It’s known that this compound is soluble in acetone and hot toluene . This solubility could potentially impact its bioavailability.
Result of Action
Its role in olefin polymerization and polyester condensation suggests that it may facilitate these reactions at the molecular level .
Action Environment
It’s known that this compound resists reaction in boiling alkali, hydrogen under catalytic conditions, and water in neutral conditions . This suggests that its action may be influenced by the chemical environment.
Preparation Methods
Tetraphenylgermane can be synthesized through several methods:
Reaction of Phenylmagnesium Bromide with Germanium Tetrachloride: This method yields this compound with a 75% yield.
Palladium(0) Mediated Coupling: This method involves the coupling of aryl halides with germanium compounds.
Barbier Type Reactions: These reactions involve the insertion of dichlorogermylene into carbon-carbon bonds.
Industrial Production: Industrially, this compound can be synthesized from bromobenzene and germanium(IV) chloride.
Chemical Reactions Analysis
Tetraphenylgermane undergoes various chemical reactions:
Oxidation: this compound can be oxidized to form germanium dioxide and other oxidation products.
Reduction: Reduction reactions can convert this compound to lower oxidation state germanium compounds.
Substitution: this compound can undergo substitution reactions where the phenyl groups are replaced by other substituents.
Common Reagents and Conditions: Common reagents include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. Typical conditions involve elevated temperatures and the presence of catalysts.
Major Products: The major products of these reactions include various organogermanium compounds and germanium oxides
Comparison with Similar Compounds
Tetraphenylgermane can be compared with other similar compounds:
Tetraphenyltin: Similar to this compound but with a tin atom instead of germanium. It has similar catalytic properties but different reactivity.
Tetraphenylsilicon: Contains a silicon atom instead of germanium. It is used in similar applications but has different physical and chemical properties.
Tetraphenyllead: Contains a lead atom instead of germanium. It is less commonly used due to the toxicity of lead compounds.
Tetraphenylphosphonium Bromide: Contains a phosphorus atom and is used in different types of reactions compared to this compound
This compound stands out due to its unique combination of stability, reactivity, and catalytic properties, making it a valuable compound in various fields of research and industry.
Properties
IUPAC Name |
tetraphenylgermane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20Ge/c1-5-13-21(14-6-1)25(22-15-7-2-8-16-22,23-17-9-3-10-18-23)24-19-11-4-12-20-24/h1-20H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILEXMONMGUVLRM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)[Ge](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
(C6H5)4Ge, C24H20Ge | |
Record name | tetraphenylgermane | |
Source | Wikipedia | |
URL | https://en.wikipedia.org/wiki/Dictionary_of_chemical_formulas | |
Description | Chemical information link to Wikipedia. | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3061429 | |
Record name | Germane, tetraphenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3061429 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
381.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1048-05-1 | |
Record name | Tetraphenylgermane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1048-05-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Tetraphenylgermane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001048051 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Tetraphenylgermane | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=12140 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Germane, tetraphenyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Germane, tetraphenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3061429 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Tetraphenylgermanium | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.619 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | TETRAPHENYLGERMANE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IHW6K1Q1T6 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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